An In-depth Technical Guide to the Chemical Properties of 2,3,4,4',5-Pentachlorobiphenyl (PCB-114)
An In-depth Technical Guide to the Chemical Properties of 2,3,4,4',5-Pentachlorobiphenyl (PCB-114)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of 2,3,4,4',5-Pentachlorobiphenyl, also known as PCB-114. As a specific congener of polychlorinated biphenyls (PCBs), understanding its distinct characteristics is crucial for environmental analysis, toxicological research, and the development of remediation strategies. This document delves into its structural attributes, physicochemical parameters, environmental fate, toxicological profile, and analytical methodologies, offering a consolidated resource for the scientific community.
Chemical Identity and Structure
2,3,4,4',5-Pentachlorobiphenyl is a synthetic organochloride compound belonging to the pentachlorobiphenyl subgroup of PCBs. It is characterized by a biphenyl structure with five chlorine atoms attached at the 2, 3, 4, 4', and 5 positions.
Systematic IUPAC Name: 1,2,4-trichloro-5-(2,4-dichlorophenyl)benzene[1]
CAS Registry Number: 74472-37-0[2]
Molecular Formula: C₁₂H₅Cl₅[2]
Molecular Weight: 326.43 g/mol [2]
The precise positioning of the chlorine atoms significantly influences the molecule's properties, including its environmental persistence and toxicological effects. The structure of PCB-114 is visualized in the diagram below.
Caption: Chemical structure of 2,3,4,4',5-Pentachlorobiphenyl (PCB-114).
Physicochemical Properties
The physicochemical properties of PCB-114 are fundamental to understanding its behavior in various environmental and biological systems. These properties are summarized in the table below.
| Property | Value | Source |
| Physical State | Solid | [1] |
| Melting Point | 99 °C | [2] |
| Boiling Point (estimated) | 412.3 °C | [2] |
| Water Solubility | 15.98 µg/L at 20 °C | [2] |
| Octanol-Water Partition Coefficient (log Kow) | 6.9 (computed) | [1] |
| Vapor Pressure | Data not readily available | |
| Henry's Law Constant | Data not readily available for this specific congener |
The low water solubility and high octanol-water partition coefficient of PCB-114 are indicative of its lipophilic nature.[1] This property drives its partitioning from aqueous environments into fatty tissues of organisms, leading to bioaccumulation in the food chain. Its high boiling point and low vapor pressure contribute to its persistence in the environment.
Synthesis and Industrial Relevance
Historically, PCBs were not produced as individual congeners but as complex mixtures, such as Aroclors. Therefore, specific synthesis routes for individual congeners like PCB-114 were not the primary industrial focus. However, for research purposes, specific PCB congeners can be synthesized through various organic chemistry methods, often involving coupling reactions of chlorinated benzene derivatives. Due to the ban on PCB production, the current relevance of its synthesis is primarily for the preparation of analytical standards and for toxicological studies.
Environmental Fate and Transport
The environmental behavior of PCB-114 is characterized by its high persistence, resistance to degradation, and potential for long-range transport.
Persistence and Degradation: Like other PCBs, PCB-114 is resistant to both biotic and abiotic degradation processes. Its chemical stability, a result of the strong carbon-chlorine bonds, makes it recalcitrant to breakdown in the environment.
Bioaccumulation and Biomagnification: Due to its lipophilic nature, PCB-114 readily accumulates in the fatty tissues of living organisms.[1] This leads to biomagnification, where its concentration increases at successively higher levels in the food chain.
Environmental Transport: PCBs can be transported over long distances from their original sources. The primary mechanisms for environmental transport include:
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Atmospheric Transport: Although having a low vapor pressure, PCBs can volatilize from contaminated soils and water surfaces and be transported in the atmosphere, leading to global distribution.
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Waterborne Transport: PCBs are sparingly soluble in water but can be transported adsorbed to suspended sediments in rivers and oceans.
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Biotic Transport: Migratory species can also contribute to the transport of PCBs across geographical boundaries.
The environmental fate of PCB-114 is a significant concern due to its persistence and ability to contaminate remote ecosystems.
Toxicological Profile
2,3,4,4',5-Pentachlorobiphenyl is recognized as a toxic compound with the potential to cause adverse health effects in humans and wildlife.
General Toxicity: PCBs, as a class of compounds, are known to be toxic, persistent, and bioaccumulative.[3] They have been linked to a range of health issues, including cancer, endocrine disruption, and neurotoxicity.[3]
Specific Hazards of PCB-114:
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GHS Hazard Classifications: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2,3,4,4',5-Pentachlorobiphenyl is classified with the following hazard statements:
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Endocrine Disruption: PCB-114 is known to have endocrine-disrupting properties, meaning it can interfere with the body's hormonal systems.
The table below summarizes key toxicological information.
| Toxicity Parameter | Value/Classification | Source |
| GHS Hazard Statements | H373, H400, H410 | [1] |
| Endocrine Disruptor | Yes | |
| LD50 (Oral, Rat) for a pentachlorobiphenyl congener | 1010 mg/kg (for 2,3',4,4',5-Pentachlorobiphenyl) | [4] |
It is important to note that the toxicity of individual PCB congeners can vary significantly. The provided LD50 value is for a different pentachlorobiphenyl and should be considered as a general indicator of the toxicity level for this class of compounds.
Analytical Methodologies
The accurate detection and quantification of PCB-114 in various environmental and biological matrices are crucial for monitoring and risk assessment. The primary analytical technique for this purpose is gas chromatography (GC).
Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile organic compounds. For PCB analysis, it is often coupled with specific detectors to enhance sensitivity and selectivity.
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Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds like PCBs, making it a common choice for their analysis.
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Mass Spectrometry (MS): When coupled with a mass spectrometer (GC-MS), it allows for the definitive identification and quantification of individual PCB congeners based on their mass-to-charge ratio and fragmentation patterns.
EPA Method 8082A: This is a widely used method for the analysis of PCBs in various matrices using gas chromatography. It provides procedures for extraction, cleanup, and analysis of PCB congeners and Aroclors.
The workflow for the analysis of PCB-114 typically involves the following steps:
Caption: A generalized workflow for the analysis of PCB-114.
Conclusion
2,3,4,4',5-Pentachlorobiphenyl (PCB-114) is a persistent and toxic environmental contaminant with distinct chemical and physical properties that govern its behavior and impact. Its lipophilicity, low water solubility, and resistance to degradation contribute to its bioaccumulation and long-range transport. Accurate analytical methods, primarily based on gas chromatography, are essential for its monitoring. A thorough understanding of the properties of PCB-114 is critical for researchers and scientists working in the fields of environmental science, toxicology, and drug development to address the challenges posed by this and other persistent organic pollutants.
References
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2',3,4,4',5-Pentachlorobiphenyl. PubChem. [Link]
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2,3',4,4',5-Pentachlorobiphenyl. PubChem. [Link]
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PCB-114. EWG Human Toxome Project. [Link]
